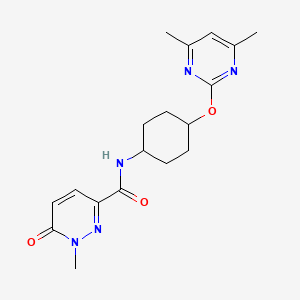
2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)quinoxaline
カタログ番号:
B2641682
CAS番号:
1706222-99-2
分子量:
307.37
InChIキー:
DLECRJJNWJVQFW-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)quinoxaline” is a chemical compound with the molecular formula C14H17N3O3S . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of piperidone derivatives, which are part of the structure of the compound, has been extensively studied . A classical method for the synthesis of piperidones is the Petrenko-Kritschenko piperidone synthesis, which involves combining an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoxaline ring attached to a piperidin-4-yl ring via an oxygen atom . The piperidin-4-yl ring is further substituted with a methylsulfonyl group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, piperidone derivatives have been synthesized using various catalysts . These include Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .科学的研究の応用
Antibacterial Activity
- A derivative of quinoxaline, specifically 2-Acetyl-3-[(methylsulfonyl)methyl]quinoxaline 1-oxide, demonstrated significant in vitro antibacterial activity against pathogens important in veterinary medicine, including Treponema hyodysenteriae, a causative agent in swine dysentery. It also protected pigs against swine dysentery in an in vivo experiment over a 21-day period (Dirlam, Presslitz, & Williams, 1983).
Novel Oxidation Processes
- Research on peroxymonosulfate (PMS) and quinones, including benzoquinone (a model quinone), found that quinones can efficiently activate PMS for the degradation of pollutants like sulfamethoxazole, a commonly detected antibiotic. This process did not produce hydroxyl or sulfate radicals but generated singlet oxygen, suggesting potential for novel nonradical oxidation processes (Zhou et al., 2015).
Neuroprotective Properties
- 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists to the non-NMDA glutamate receptor, has been identified as a neuroprotectant against global ischemia, even when administered two hours after an ischemic challenge (Sheardown et al., 1990).
Oxytocin Receptor Antagonism
- A nonpeptide oxytocin receptor antagonist, specifically 1-(1-(2-(2,2,2-trifluoroethoxy)-4-(1-methylsulfonyl-4-piperidinyloxy) phenylacetyl)-4-piperidinyl)-3,4-dihydro-2(1H)-quinolinone, showed high selectivity for human oxytocin receptors compared to vasopressin receptors. This compound could be valuable for studying oxytocin receptor pharmacology in human and primate tissues (Lemaire et al., 2002).
Antitumor Agents
- New quinoxalinecarbonitrile 1,4-di-N-oxide derivatives with basic lateral chains in piperazine and aniline showed potent in vitro activities, suggesting their potential as hypoxic-cytotoxic agents (Ortega et al., 2000).
Phosphoinositide 3-Kinase Inhibition
- Novel 2-piperidinol-3-(arylsulfonyl)quinoxalines were synthesized and identified as promising inhibitors of phosphoinositide 3-kinase α (PI3Kα), showing potent antitumor activities against several human cell lines (Wu et al., 2012).
特性
IUPAC Name |
2-(1-methylsulfonylpiperidin-4-yl)oxyquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-21(18,19)17-8-6-11(7-9-17)20-14-10-15-12-4-2-3-5-13(12)16-14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLECRJJNWJVQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-1H...
Cat. No.: B2641601
CAS No.: 686743-53-3
3,4-difluoro-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4...
Cat. No.: B2641602
CAS No.: 1775557-62-4
7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine
Cat. No.: B2641604
CAS No.: 930395-98-5
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)t...
Cat. No.: B2641605
CAS No.: 2034289-38-6
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2641601.png)
![3,4-difluoro-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2641602.png)
![7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2641604.png)


![3-[[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2641608.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-methyl-5-nitrobenzamide](/img/structure/B2641609.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2641612.png)
![N-(3-chloro-4-methylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2641613.png)

![N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2641618.png)


